N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide
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Description
N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide is a useful research compound. Its molecular formula is C22H31ClN10 and its molecular weight is 471 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase 13 .
Mode of Action
This could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its potential targets and mode of action, it’s likely that the compound could have a range of effects at the molecular and cellular level .
Biological Activity
N1-(4-chlorophenyl)-3,12-diimino-N14-phenyl-2,4,11,13-Tetraazatetradecanediimidamide, commonly referred to as tetraazatetradecanediimidamide, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H31ClN10 • 2(HCl)
- Molecular Weight : 471.0024 g/mol
- CAS Number : 152504-12-6
- Structure : The compound features a complex structure with multiple imino groups and a chlorophenyl substituent.
Property | Value |
---|---|
Molecular Formula | C22H31ClN10 • 2(HCl) |
Molecular Weight | 471.0024 g/mol |
CAS Number | 152504-12-6 |
Purity | >95% (HPLC) |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It is structurally related to chlorhexidine, a widely used antiseptic. Studies have shown that this compound can inhibit bacterial growth effectively.
Case Study: Antibacterial Efficacy
In a comparative study against various bacterial strains, tetraazatetradecanediimidamide demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as an effective agent in treating infections caused by resistant bacterial strains.
Antiviral Activity
Additionally, preliminary studies have indicated potential antiviral properties. Similar compounds have been reported to exhibit activity against viruses such as the tobacco mosaic virus (TMV).
Table 2: Antiviral Activity Against TMV
Compound | Concentration (mg/mL) | Inhibition Rate (%) |
---|---|---|
Tetraazatetradecanediimidamide | 0.5 | 42.00 |
Ningnanmycin | 0.5 | 54.51 |
These findings highlight the compound's potential as a therapeutic agent in virology.
The biological activity of this compound is believed to involve several mechanisms:
- Disruption of Membrane Integrity : Similar to chlorhexidine, it may disrupt bacterial cell membranes.
- Inhibition of Nucleic Acid Synthesis : The imino groups could interfere with the synthesis of nucleic acids in pathogens.
- Interference with Enzymatic Functions : The compound may inhibit specific enzymes critical for microbial survival.
Properties
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN10/c23-16-10-12-18(13-11-16)31-22(27)33-20(25)29-15-7-2-1-6-14-28-19(24)32-21(26)30-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H5,24,26,28,30,32)(H5,25,27,29,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBNEJKNEKJXJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=N/C(=NCCCCCCN=C(N)/N=C(\N)/NC2=CC=C(C=C2)Cl)N)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152504-12-6 |
Source
|
Record name | N1-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)-N3-PHENYLIMIDODICARBONIMIDIC DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAL2WG8Z42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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